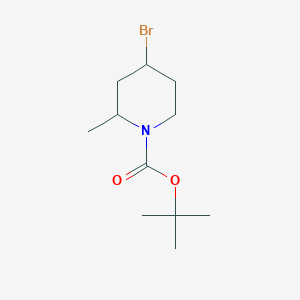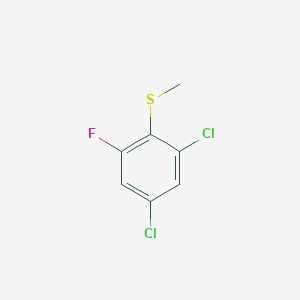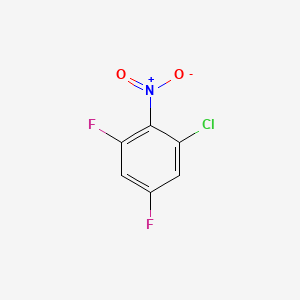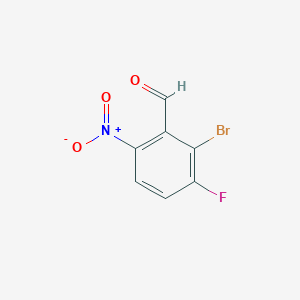
(2-Chloro-4-(difluoromethoxy)phenyl)methanol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“(2-Chloro-4-(difluoromethoxy)phenyl)methanol” is a chemical compound with the molecular formula C8H7ClF2O2 . It has a molecular weight of 208.59 g/mol . This compound is in liquid form .
Molecular Structure Analysis
The InChI code for “(2-Chloro-4-(difluoromethoxy)phenyl)methanol” is 1S/C8H7ClF2O2/c9-6-3-5(4-12)1-2-7(6)13-8(10)11/h1-3,8,12H,4H2 . This code provides a specific description of the molecule’s structure, including the positions of the chlorine, difluoromethoxy group, and methanol group on the phenyl ring.Physical And Chemical Properties Analysis
“(2-Chloro-4-(difluoromethoxy)phenyl)methanol” is a liquid at room temperature . The compound should be stored at a temperature between 2-8°C .Wissenschaftliche Forschungsanwendungen
Enantioselective Synthesis
Compounds similar to "(2-Chloro-4-(difluoromethoxy)phenyl)methanol" have been studied for their potential in enantioselective synthesis, a process crucial for creating molecules with specific spatial arrangements. This process is vital in pharmaceuticals where the spatial configuration can affect the drug's efficacy. For example, the use of organocatalysts in the enantioselective epoxidation of α,β-enones highlights the importance of such compounds in facilitating reactions that produce enantiomerically enriched products (Lu et al., 2008).
Antitubercular Activities
Research on derivatives structurally related to "(2-Chloro-4-(difluoromethoxy)phenyl)methanol" has shown significant antitubercular activities. Compounds with cyclopropyl methanols and aryloxy groups have been synthesized and evaluated against Mycobacterium tuberculosis, demonstrating the potential of these molecules in addressing tuberculosis, especially in strains resistant to conventional treatments (Bisht et al., 2010).
Catalyst Development
Compounds with chloro, fluoro, and methoxy groups have been explored as stabilizers for metal nanoparticles used as catalysts in chemical reactions. For instance, palladium nanoparticles stabilized by specific organic ligands demonstrate enhanced catalytic activity for cross-coupling reactions, underscoring the role of such compounds in developing recoverable and efficient catalysts (Moreno-Mañas et al., 2001).
Organic Synthesis
The synthesis and characterization of molecules containing chloro, phenyl, and methoxy groups are essential for developing new organic materials with potential applications in pharmaceuticals and materials science. These studies often involve detailed structural analysis to understand the properties and reactivities of the synthesized compounds, contributing to the advancement of organic chemistry and material science (Sun et al., 2017).
Safety and Hazards
This compound is associated with certain hazards. It has been assigned the GHS07 pictogram, and the signal word for it is "Warning" . Hazard statements include H315 (causes skin irritation), H319 (causes serious eye irritation), and H335 (may cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing hands and face thoroughly after handling .
Wirkmechanismus
Target of Action
It is known that the compound is an intermediate for the synthesis of tumor-inhibiting drugs . These drugs typically target VEGFR-1 and VEGFR-2, which play a crucial role in suppressing the generation of vascular tumors .
Mode of Action
The exact mode of action of (2-Chloro-4-(difluoromethoxy)phenyl)methanol is not well-documented. As an intermediate in the synthesis of tumor-inhibiting drugs, it is likely involved in the formation of compounds that interact with VEGFR-1 and VEGFR-2. These interactions can inhibit the angiogenesis process, thereby suppressing tumor growth .
Biochemical Pathways
Given its role as an intermediate in the synthesis of tumor-inhibiting drugs, it may be involved in the vegf signaling pathway, which regulates angiogenesis .
Result of Action
As an intermediate in the synthesis of tumor-inhibiting drugs, it likely contributes to the overall effect of these drugs, which is to inhibit angiogenesis and suppress tumor growth .
Eigenschaften
IUPAC Name |
[2-chloro-4-(difluoromethoxy)phenyl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O2/c9-7-3-6(13-8(10)11)2-1-5(7)4-12/h1-3,8,12H,4H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIDYQXGJVNZULD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OC(F)F)Cl)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.59 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2-Chloro-4-(difluoromethoxy)phenyl)methanol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

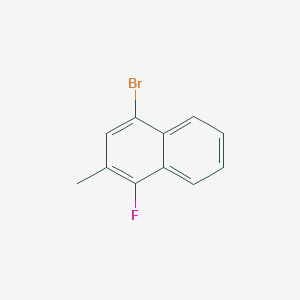
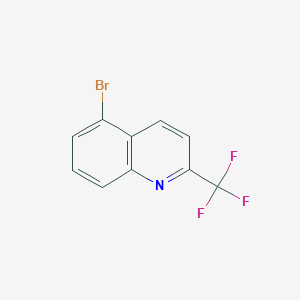
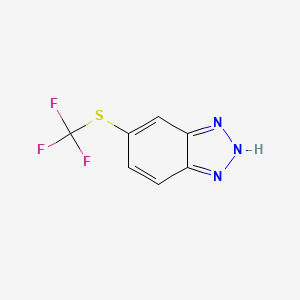
![5-Bromo-6-chloropyrazolo[1,5-a]pyridine](/img/structure/B6314367.png)
![2-{[1-(3,4-Dichlorophenyl)-2,5-dioxopyrrolidin-3-yl]thio}nicotinic acid, Triethylamine (1:1)](/img/structure/B6314379.png)

